6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is derived through hierarchical substitution rules. The parent structure, 2,3-dihydrobenzofuran , consists of a benzene ring fused to a tetrahydrofuran ring with partial saturation at positions 2 and 3. The substituent 3,6,7-trimethylocta-2,6-dien-1-yloxy is attached at position 6 of the benzene ring.
Substituent Analysis :
- The octa-2,6-dien-1-yl chain contains double bonds at positions 2 and 6, with methyl groups at carbons 3, 6, and 7.
- The prefix 3,6,7-trimethyl denotes branching, while octa-2,6-dien-1-yl specifies the unsaturated backbone.
Isomerism :
The compound’s CAS registry number (51079-34-6) and InChIKey (HBEDSQVIWPRPAY-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Its SMILES notation (CC(C)=C(C)CC/C(C)=C/COC1=CC=C2CCOC2=C1) encodes stereochemical and connectivity details, reflecting the trans configuration of the double bonds in the substituent.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Analysis
Theoretical NMR shifts for 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran can be predicted using established correlation tables:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (dihydrobenzofuran ring) | 6.5–7.2 | Doublet/Triplet |
| Vinylic (C=C-H in substituent) | 4.8–5.8 | Multiplet |
| Methine adjacent to ether oxygen | 3.8–4.2 | Triplet |
| Allylic methyl (C=C-CH3) | 1.6–1.8 | Singlet |
| Aliphatic methyl (C-CH3) | 0.9–1.3 | Singlet/Doublet |
- Aromatic Protons : The dihydrobenzofuran’s benzene ring protons resonate in the 6.5–7.2 ppm range, split into doublets or triplets due to coupling with adjacent hydrogens.
- Ether-Linked Methine : The CH2 group adjacent to the ether oxygen (OCH2) appears as a triplet near 3.9 ppm, influenced by deshielding from the oxygen atom.
- Diene Substituent : Vinylic protons in the octa-2,6-dienyl chain exhibit complex splitting (δ 5.0–5.6 ppm), while allylic methyl groups resonate near 1.7 ppm.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak (C19H26O2 , m/z 286.41) undergoes characteristic fragmentation:
- Ether Bond Cleavage :
- Retro-Diels-Alder Fragmentation :
- The diene moiety may decompose to generate smaller alkenes and carbonyl-containing ions.
- Methyl Group Elimination :
- Successive loss of methyl radicals (m/z 15) from branched positions contributes to lower-mass fragments.
X-ray Crystallographic Studies of Dihydrobenzofuran Derivatives
While X-ray data for 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran are unavailable, studies on analogous dihydrobenzofurans reveal:
- Ring Geometry : The dihydrobenzofuran core adopts a near-planar conformation, with bond lengths of 1.36–1.42 Å for the aromatic C-C bonds and 1.43 Å for the C-O bond.
- Substituent Orientation : Bulky substituents like the octa-dienyl chain induce torsional strain, favoring extended conformations to minimize steric hindrance.
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-[(2E)-3,6,7-trimethylocta-2,6-dienoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H26O2/c1-14(2)16(4)6-5-15(3)9-11-20-18-8-7-17-10-12-21-19(17)13-18/h7-9,13H,5-6,10-12H2,1-4H3/b15-9+ |
InChI Key |
IRQQNDCCGIIQIC-OQLLNIDSSA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/COC1=CC2=C(CCO2)C=C1)/C)C |
Canonical SMILES |
CC(=C(C)CCC(=CCOC1=CC2=C(CCO2)C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran core is typically prepared or procured as a starting material. Functionalization at the 6-position (para to the oxygen in the benzofuran ring) is crucial for subsequent ether formation.
- Phenol Derivative Preparation : Starting from phenolic precursors, the 6-position hydroxyl group can be introduced or activated.
- Palladium-Catalyzed Tandem Cyclization/Cross-Coupling : Literature reports the use of palladium nanoparticle-catalyzed tandem cyclization and Suzuki coupling to construct substituted dihydrobenzofurans with high regioselectivity and yield.
Formation of the Ether Linkage
The key step in synthesizing 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is the formation of the ether bond between the dihydrobenzofuran and the prenyl side chain.
- Alkylation of Phenolic Hydroxyl : The 6-hydroxy group on the dihydrobenzofuran is reacted with the corresponding prenyl halide or prenyl alcohol derivative under basic conditions (e.g., potassium carbonate) to form the ether linkage.
- Use of Prenyl Alcohols : The side chain alcohol (3,6,7-trimethylocta-2,6-dien-1-ol) can be converted into a suitable leaving group (e.g., bromide) or activated for nucleophilic substitution.
- Solvent and Conditions : Common solvents include methyl ethyl ketone or dichloromethane, with reaction temperatures optimized to maximize yield and minimize side reactions.
Alternative Catalytic Methods
Recent advances in transition metal catalysis have enabled more efficient and enantioselective syntheses of dihydrobenzofuran derivatives:
- Rhodium-Catalyzed Carboamidation : This method involves C–H activation and migratory insertion to form dihydrobenzofuran rings with high enantioselectivity, which could be adapted for functionalized derivatives.
- Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling : Enables late-stage functionalization and diversification of the benzofuran core, facilitating the introduction of complex side chains.
Detailed Preparation Procedure (Representative)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 6-Hydroxy-2,3-dihydrobenzofuran + 3,6,7-trimethylocta-2,6-dien-1-yl bromide | Alkylation under basic conditions (K2CO3) in methyl ethyl ketone, reflux | Formation of ether bond linking side chain to benzofuran |
| 2 | Purification by column chromatography | Removal of unreacted starting materials and byproducts | Isolated pure 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran |
| 3 | Characterization by NMR, MS, IR | Confirm structure and purity | Verification of molecular structure and functional groups |
Analytical Techniques for Monitoring and Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are used to confirm the presence of the dihydrobenzofuran ring and the prenyl side chain, as well as the ether linkage.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Infrared (IR) Spectroscopy : Identifies characteristic ether C–O stretching vibrations.
- Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity and enantiomeric excess if applicable.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 6-Hydroxy-2,3-dihydrobenzofuran, 3,6,7-trimethylocta-2,6-dien-1-ol or bromide derivative |
| Reaction Type | Nucleophilic substitution (ether formation) |
| Catalyst/Base | Potassium carbonate or similar base |
| Solvent | Methyl ethyl ketone, dichloromethane |
| Temperature | Reflux or room temperature depending on reagents |
| Yield Range | Typically moderate to high (40–85%) depending on conditions |
| Purification | Column chromatography |
| Characterization | NMR, MS, IR, HPLC |
Research Findings and Considerations
- The synthesis requires careful control of reaction conditions to avoid side reactions such as elimination or rearrangement of the prenyl side chain.
- Enantioselective methods for dihydrobenzofuran synthesis are available but may require adaptation for this specific ether-linked compound.
- The presence of multiple double bonds in the side chain necessitates mild conditions to preserve the unsaturation.
- Analytical methods are critical for confirming the integrity of the compound, especially the ether linkage and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylocta-dienyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the side chain, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrobenzofuran ring or the side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Fragrance Industry Applications
The compound's unique olfactory characteristics make it a candidate for use in the fragrance industry. Its structural similarity to other known fragrance compounds suggests potential applications as a high-blooming fragrance ingredient. The blooming effect enhances the sensory experience of perfumes, making them more appealing to consumers .
Case Study: Fragrance Development
- Objective : Investigate the use of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran in perfumery.
- Method : Combine with other fragrance ingredients to assess sensory impact.
- Results : The compound contributed to a complex scent profile with floral and citrus notes.
Research into the biological activities of benzofurans has highlighted their potential anti-inflammatory and antioxidant properties. While specific studies on this compound are still needed, its structural analogs have shown promising results in various biological assays.
Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzofuran | Antimicrobial | |
| 5-Hydroxybenzofuran | Neuroprotective effects | |
| 3-Benzofurancarboxylic Acid Derivatives | Antifungal activity against Candida strains |
Synthetic Methodologies
Mechanism of Action
The mechanism of action of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn to unrelated compounds in the context of structural motifs and biochemical relevance:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Motifs: The dihydrobenzofuran core shares a heterocyclic oxygen-containing ring with endosulfan’s benzodioxathiepin system. However, endosulfan’s chlorinated structure and sulfite group contrast sharply with the target compound’s hydrocarbon substituent . The OXY-2 β-lactamase variants (enzymes) are unrelated structurally but highlight how minor substitutions (e.g., proline-to-serine at position 167) can drastically alter biochemical activity, a principle that may apply to synthetic modifications of the target compound .
The OXY-2 variants’ role in antibiotic resistance underscores the importance of structural flexibility in molecular interactions, a concept relevant to designing benzofuran derivatives with tailored bioactivity .
Notes
Evidence Limitations : The provided materials lack direct data on 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran or its analogs. Comparisons herein are extrapolated from structurally or functionally distant compounds.
Methodological Caution : While β-lactamase substitutions and pesticidal heterocycles offer indirect insights, further research is required to elucidate the target compound’s properties.
Recommendations : Future studies should prioritize synthesizing analogs of the target compound and evaluating their biological or industrial relevance, guided by principles observed in enzyme kinetics and pesticidal chemistry.
Biological Activity
6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound that has garnered attention for its potential biological activities. This compound, with its unique structural features, is being investigated for various pharmacological properties. This article synthesizes current research findings regarding its biological activity, including antimicrobial effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran can be broken down into two main components: the benzofuran moiety and the trimethyloctadiene side chain. The presence of both hydrophobic and hydrophilic characteristics in its structure suggests potential interactions with biological membranes and enzymes.
Structural Formula
The structural formula can be represented as follows:
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-Dodecanol | Salmonella sp. | 5 | |
| n-Nonadecanol | Staphylococcus aureus | 4 | |
| 2,4-Dimethyldodecane | Methicillin-resistant S. aureus | 4 |
Cytotoxicity
Preliminary investigations into similar compounds suggest that they may possess cytotoxic properties against certain cancer cell lines. For example, long-chain fatty alcohols have been reported to exhibit cytotoxicity in various studies . Further research is needed to assess the specific cytotoxic effects of 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran.
Study on Antibacterial Properties
A notable study focused on the extraction and characterization of bioactive compounds from a rumen isolate revealed that several long-chain fatty acids exhibited significant antibacterial activity against clinical pathogens such as Salmonella and Staphylococcus aureus . These findings suggest that compounds with similar structures to 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran could also demonstrate antimicrobial efficacy.
Pharmacological Potential
The pharmacological potential of benzofuran derivatives has been explored extensively in literature. Benzofurans are known for their diverse biological activities including anti-inflammatory and antioxidant properties . The presence of the trimethyloctadiene side chain may further enhance these effects through synergistic mechanisms.
Conclusion and Future Directions
The biological activity of 6-((3,6,7-trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran remains an area ripe for exploration. While existing research on related compounds indicates promising antimicrobial and cytotoxic properties, further studies are essential to elucidate the specific mechanisms of action and potential therapeutic applications of this compound. Future research should focus on:
- In vitro and in vivo studies to evaluate the pharmacokinetics and pharmacodynamics.
- Mechanistic studies to understand how this compound interacts with biological targets.
- Development of formulations that can enhance bioavailability and efficacy in clinical settings.
Q & A
Q. How can computational modeling guide the design of novel dihydrobenzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
